molecular formula C11H10BrN3O2 B2441901 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole CAS No. 13808-93-0

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole

Cat. No.: B2441901
CAS No.: 13808-93-0
M. Wt: 296.124
InChI Key: LBSGBNRINWZGAW-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, two methyl groups at the 3rd and 5th positions, and a nitrophenyl group at the 1st position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s reported that 4-bromopyrazole, a related compound, inhibits oxidative phosphorylation and atp-32p exchange reaction . This suggests that 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole might interact with its targets in a similar manner, affecting energy production and utilization within cells.

Result of Action

The related compound 4-bromopyrazole has been reported to inhibit energy-dependent and independent calcium uptake , which could potentially lead to changes in cellular calcium homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 4-bromopyrazole with nitric acid or a nitrating mixture under controlled conditions to introduce the nitrophenyl group . The reaction conditions, such as temperature and concentration of nitric acid, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using advanced reactors and continuous flow systems to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: Formed by the reduction of the nitrophenyl group.

    Substituted Pyrazoles: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemistry: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: It is studied for its anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, it is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole is unique due to the combination of its bromine, methyl, and nitrophenyl substituents. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSGBNRINWZGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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